An In-Depth Technical Guide to Tert-butyl cyclohexyl(3-oxopropyl)carbamate
An In-Depth Technical Guide to Tert-butyl cyclohexyl(3-oxopropyl)carbamate
CAS Number: 917021-59-1
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Intermediate in Modern Organic Synthesis
Tert-butyl cyclohexyl(3-oxopropyl)carbamate, also known by its synonym N-Boc-3-cyclohexylaminopropionaldehyde, is a key bifunctional molecule increasingly utilized in the landscape of pharmaceutical and agrochemical research.[1] Its structure, featuring a reactive aldehyde, a sterically hindered cyclohexyl group, and a stable tert-butoxycarbonyl (Boc) protected amine, makes it a valuable building block for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for selective chemical transformations, rendering it an important intermediate in multi-step synthetic pathways.
The Boc protecting group is renowned for its stability under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, a critical feature in the synthesis of sensitive target molecules.[2] The aldehyde functionality serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, including reductive aminations, Wittig reactions, and aldol condensations.[3][] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of Tert-butyl cyclohexyl(3-oxopropyl)carbamate, with a focus on its practical utility for researchers and professionals in drug development.
Molecular Structure and Physicochemical Properties
The chemical structure of Tert-butyl cyclohexyl(3-oxopropyl)carbamate is characterized by the convergence of a carbamate-protected amine and an aldehyde, tethered by a propyl chain and substituted with a cyclohexyl moiety. This unique combination of functional groups dictates its chemical behavior and physical properties.
| Property | Value | Source |
| CAS Number | 917021-59-1 | [1][5] |
| Molecular Formula | C₁₄H₂₅NO₃ | [1] |
| Molecular Weight | 255.35 g/mol | [1] |
| IUPAC Name | tert-butyl N-cyclohexyl-N-(3-oxopropyl)carbamate | ChemWhat |
| Synonyms | N-Boc-3-cyclohexylaminopropionaldehyde, Cyclohexyl-(3-oxo-propyl)-carbamic acid tert-butyl ester | [1] |
| Appearance | Not explicitly stated, likely an oil or low-melting solid | General knowledge |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General knowledge |
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of Tert-butyl cyclohexyl(3-oxopropyl)carbamate is typically achieved through a two-step process: the formation of the secondary amine followed by the introduction of the Boc protecting group. The following protocol is a representative method based on established organic chemistry principles.
Experimental Protocol: Synthesis of Tert-butyl cyclohexyl(3-oxopropyl)carbamate
Step 1: Synthesis of 3-(Cyclohexylamino)propan-1-ol
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexylamine (1.0 eq) and 3-chloropropan-1-ol (1.1 eq) in a suitable solvent such as acetonitrile.
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Base Addition: Add a non-nucleophilic base, such as potassium carbonate (2.0 eq), to the mixture to act as an acid scavenger.
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Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
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Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-(cyclohexylamino)propan-1-ol, which can be used in the next step without further purification.
Step 2: Oxidation to 3-(Cyclohexylamino)propionaldehyde
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Oxidation Setup: In a separate flask, prepare a solution of the crude 3-(cyclohexylamino)propan-1-ol in dichloromethane.
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Oxidant Addition: Slowly add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (1.2 eq), to the solution at 0 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
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Quenching and Extraction: Quench the reaction by adding a saturated solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: N-Boc Protection
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Protection Reaction: Dissolve the crude 3-(cyclohexylamino)propionaldehyde in a suitable solvent like dichloromethane. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base such as triethylamine (1.2 eq).
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Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
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Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Tert-butyl cyclohexyl(3-oxopropyl)carbamate.
Caption: Synthetic workflow for Tert-butyl cyclohexyl(3-oxopropyl)carbamate.
Spectroscopic Characterization
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aldehyde proton (δ 9.5-9.8 ppm), the protons of the cyclohexyl ring (a complex multiplet in the δ 1.0-2.0 ppm region), the protons of the propyl chain, and the nine equivalent protons of the tert-butyl group (a sharp singlet around δ 1.4 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display a signal for the aldehyde carbonyl carbon (δ ~200 ppm), the carbamate carbonyl carbon (δ ~155 ppm), the carbons of the tert-butyl group (quaternary carbon around δ 80 ppm and methyl carbons around δ 28 ppm), and the carbons of the cyclohexyl and propyl moieties.
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MS (Mass Spectrometry): Electrospray ionization mass spectrometry (ESI-MS) would likely show the protonated molecule [M+H]⁺ at m/z 256.19. Fragmentation patterns may include the loss of the Boc group or the tert-butyl group.
Reactivity and Chemical Transformations
The reactivity of Tert-butyl cyclohexyl(3-oxopropyl)carbamate is dominated by the aldehyde and the Boc-protected amine functionalities.
Reactions of the Aldehyde Group
The aldehyde is a versatile functional group that can undergo a variety of transformations:
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Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new carbon-nitrogen bond, elongating the molecular scaffold.[3] This is a cornerstone reaction in medicinal chemistry for the synthesis of complex amines.
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Wittig Reaction: Reaction with phosphorus ylides allows for the conversion of the aldehyde to an alkene, providing a route to introduce carbon-carbon double bonds.
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Aldol Condensation: Under basic or acidic conditions, the aldehyde can react with enolates or other nucleophiles to form β-hydroxy carbonyl compounds, a powerful tool for carbon-carbon bond formation.
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Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid using various oxidizing agents or reduced to a primary alcohol with reducing agents like sodium borohydride.
Reactions of the N-Boc Group
The tert-butoxycarbonyl (Boc) group is a robust protecting group for the amine.
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Deprotection: The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to reveal the free secondary amine.[2] This orthogonality makes it compatible with many other protecting groups used in organic synthesis.
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Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, as well as many oxidizing and reducing agents, allowing for selective manipulation of other functional groups within the molecule.
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. Synthesis and use of N, N-di-Boc-glutamate gamma-semialdehydes and related aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 5. 917021-59-1 CAS MSDS (N-BOC-3-CYCLOHEXYLAMINO-PROPIONALDEHYDE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
